N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

Salt-form selection Aqueous solubility Solid-state handling

Researchers requiring a soluble, modular intermediate for MCH1 antagonist programs often face inconsistent salt forms and uncontrolled isomer mixtures. This product solves that. It is the defined meta-substituted phenyl-tetrahydropyridine acetamide, supplied exclusively as the hydrochloride salt for aqueous solubility. - Directly soluble for in vitro assays; no salt conversion needed. - Free THP-NH enables on-resin or solution-phase N-alkylation/acylation library synthesis. - Regioisomerically pure reference for comparative ortho/meta/para SAR studies.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 387827-21-6
Cat. No. B3133370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
CAS387827-21-6
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=CCNCC2.Cl
InChIInChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-5,9,14H,6-8H2,1H3,(H,15,16);1H
InChIKeyBYPBRKKVMCDMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide Hydrochloride: Identity and Structural Classification


N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride is a meta-substituted phenyl-tetrahydropyridine acetamide derivative supplied as the hydrochloride salt. The compound bears an unsubstituted 1,2,3,6-tetrahydropyridine (THP) ring linked at the 4-position to a phenyl ring carrying an acetamide group at the meta (3-) position. It is structurally related to intermediates described in patent families targeting melanin-concentrating hormone-1 (MCH1) receptor antagonism [1]. The free base form (CAS 391264-77-0, MW 216.28) is also commercially available, but the hydrochloride salt (MW 252.74) is the preferred form for research applications requiring enhanced aqueous solubility and solid-state handling .

Why Generic Substitution Is Scientifically Unwarranted


Interchanging this compound with its free base, positional isomers (ortho/para), N-alkylated derivatives, or de-acetylated analogs without experimental justification introduces multiple uncontrolled variables: salt-form-dependent solubility and stoichiometry [1]; positional-isomer-dependent spatial orientation of hydrogen bond donor/acceptor pharmacophores ; and the availability of the free tetrahydropyridine NH as a derivatization handle versus blocked N-methyl analogs . The meta-substitution pattern and unsubstituted THP-NH are non-redundant structural features that cannot be assumed equivalent across the compound class.

Differential Evidence Against Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling

The hydrochloride salt (CAS 387827-21-6) carries a molecular weight of 252.74 g/mol versus 216.28 g/mol for the free base (CAS 391264-77-0), a mass difference of 36.46 g/mol corresponding to one equivalent of HCl . Vendor documentation explicitly states that the hydrochloride salt 'enhances solubility and stability, making it suitable for research applications' [1]. The free base lacks this solubility advantage and requires different storage and handling conditions .

Salt-form selection Aqueous solubility Solid-state handling Medicinal chemistry

Meta- vs. Para- and Ortho-Isomers: Positional Geometry

The target compound carries the tetrahydropyridine moiety at the meta (3-) position of the phenylacetamide ring. The para isomer N-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride and the ortho isomer N-(2-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride are distinct chemical entities with different CAS numbers and spatial pharmacophore geometries. The meta substitution places the THP ring and acetamide group in a non-linear, bent geometry (bond angle ~120°), whereas the para isomer adopts a linear disposition (180°) and the ortho isomer a highly constrained geometry (~60°). No publicly available head-to-head biological data exist for these three positional isomers; however, the geometric difference is structurally quantifiable via bond-angle analysis .

Positional isomerism Structure-activity relationships Receptor pharmacophore geometry

Free NH vs. N-Methyl Analogs: Derivatization Potential

The target compound retains a free secondary amine (NH) on the tetrahydropyridine ring, whereas the N-methyl analog bears a tertiary amine that is chemically inert toward further N-functionalization. This free NH group enables direct downstream derivatization via alkylation, acylation, reductive amination, or sulfonylation—reactions that are precluded in the N-methyl congener . The free NH also permits Boc-protection/deprotection strategies commonly used in parallel synthesis workflows. The corresponding N-methyl analog has been reported in distinct patent contexts for monoamine transporter modulation [1], but no direct comparative reactivity data exist in the public domain.

Synthetic intermediate Derivatization handle Chemical biology toolkit Parallel synthesis

MCH1 Antagonist Scaffold: Patent Context vs. Uncharacterized Analogs

The free base of this compound (CAS 391264-77-0) is listed among compounds encompassed by U.S. Patent 6,720,324 and related filings (WO0206245, US20050245743A1) directed to selective MCH1 receptor antagonists for the treatment of depression, anxiety, and obesity [1]. This patent provenance provides a research context linking the meta-anilinic tetrahydropyridine scaffold to a therapeutically relevant target. However, no compound-specific Ki, IC50, or functional assay data for this individual compound are disclosed in the patent or in the peer-reviewed literature. In contrast, structurally related but more elaborated MCH1 antagonists such as SNAP-7941 have published Ki values in the low nanomolar range (Ki = 2.6 nM at MCH1) [2], establishing the broader scaffold's pharmacological relevance while underscoring that the target compound itself lacks quantitative target engagement data.

MCH1 receptor CNS drug discovery Patent scaffold Melanin-concentrating hormone

Recommended Research Applications


Diversity-Oriented Synthesis via Free NH Derivatization

The unsubstituted secondary amine on the THP ring enables this compound to serve as a modular intermediate for generating libraries of N-alkylated, N-acylated, or N-sulfonylated analogs. This is supported by the free-NH structural feature that distinguishes it from N-methyl-blocked congeners [1]. Researchers can employ standard amine-coupling conditions to append diverse functional groups, enabling systematic exploration of structure-activity relationships around the tetrahydropyridine nitrogen position.

Aqueous Biological Assay Preparation with Hydrochloride Salt

The hydrochloride salt form provides enhanced aqueous solubility and consistent stoichiometry, making it directly suitable for preparing stock solutions for in vitro assays without requiring additional salt metathesis or solubility optimization [1]. This contrasts with the free base form (CAS 391264-77-0), which may require co-solvents or pH adjustment for aqueous dissolution. This property is particularly relevant for receptor binding screens, cellular assays, and biochemical experiments conducted in aqueous buffer systems.

MCH1 Receptor Antagonist Lead Exploration

The compound's free base appears in MCH1 receptor antagonist patent filings (US 6,720,324 and related applications), providing a documented research context for CNS-targeted drug discovery programs focused on feeding behavior, anxiety, and depression [1]. While this specific compound lacks published potency data, it serves as a structurally tractable entry point for medicinal chemistry optimization of MCH1 antagonists, with the meta-anilinic substitution pattern representing a distinct chemotype within the broader MCH1 antagonist landscape .

Positional Isomer Reference for Meta-Substitution SAR

As the meta-substituted regioisomer, this compound can serve as a reference standard in comparative SAR studies alongside its para (4-substituted) and ortho (2-substituted) counterparts to probe the effect of phenyl ring substitution geometry on biological target engagement [1]. Such systematic positional isomer comparisons are fundamental to understanding pharmacophore geometry requirements for receptor or enzyme binding pockets.

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